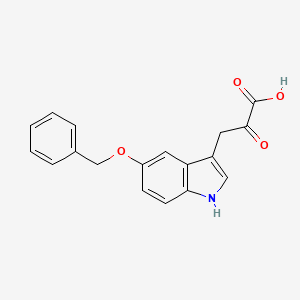
3-(5-Benzyloxyindol-3-yl)pyruvic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-benzyloxyindol-3-yl)pyruvic acid is a pyruvic acid having a 5-benzyloxyindol-3-yl group at the 3-position. It derives from a pyruvic acid. It is a conjugate acid of a 3-(5-benzyloxyindol-3-yl)pyruvate.
Wissenschaftliche Forschungsanwendungen
Inhibitor Development
3-(5-Benzyloxyindol-3-yl)pyruvic acid and similar compounds are explored for their potential as enzyme inhibitors. For example, a derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, has shown promising results as a potent and selective inhibitor of 5-lipoxygenase-activating protein, which plays a crucial role in leukotriene synthesis. This compound was efficacious in a murine model of allergen-induced asthma and completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).
Chemical Synthesis and Reactivity Studies
Studies have focused on the reactivity of related compounds, offering insights into potential applications of 3-(5-Benzyloxyindol-3-yl)pyruvic acid in chemical synthesis. Research on benzothiazolyl derivatives, for instance, has highlighted their decarboxylation properties under specific conditions, which is crucial for designing synthetic pathways in organic chemistry (Baudet & Otten, 1970).
Multicomponent Heterocyclization
Studies on the multicomponent heterocyclizations involving salicylic aldehydes, 5-aminopyrazoles, and pyruvic acids have been conducted. These investigations have revealed methods to control the selectivity of such heterocyclizations, potentially applicable to 3-(5-Benzyloxyindol-3-yl)pyruvic acid. These reactions have implications in the synthesis of various organic compounds with possible pharmaceutical applications (Murlykina et al., 2013).
Spectrophotometric Determination
Research into the acid-base properties of related compounds using spectrophotometric methods can be extended to understand the properties of 3-(5-Benzyloxyindol-3-yl)pyruvic acid. Such studies are fundamental in determining the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Azimi et al., 2008).
Antibacterial Activity
Compounds structurally related to 3-(5-Benzyloxyindol-3-yl)pyruvic acid have been synthesized and evaluated for their antibacterial activity. For example, derivatives of benzoylpyruvic acid have shown potential in this regard, indicating a possible area of application for similar compounds in antimicrobial research (Gein et al., 2006).
Photophysical Properties
Research into lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which share structural similarities with 3-(5-Benzyloxyindol-3-yl)pyruvic acid, reveals insights into their photophysical properties. Such studies are important for understanding the potential applications of these compounds in materials science, especially in the development of luminescent materials (Sivakumar et al., 2011).
Eigenschaften
Molekularformel |
C18H15NO4 |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
2-oxo-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H15NO4/c20-17(18(21)22)8-13-10-19-16-7-6-14(9-15(13)16)23-11-12-4-2-1-3-5-12/h1-7,9-10,19H,8,11H2,(H,21,22) |
InChI-Schlüssel |
JBEYDEWBSPTABU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)
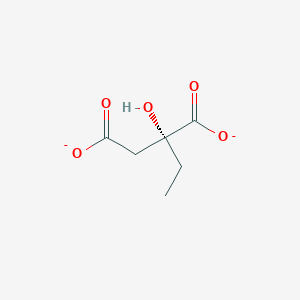

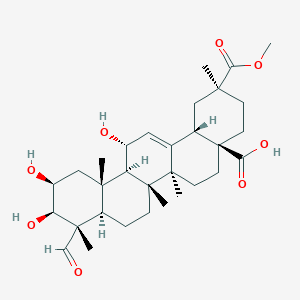
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1259055.png)
![5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)
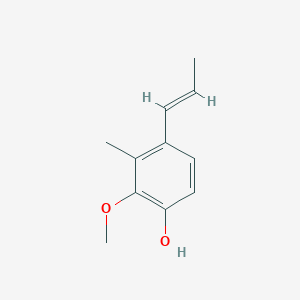
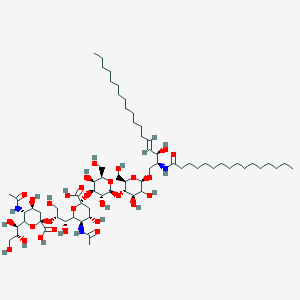
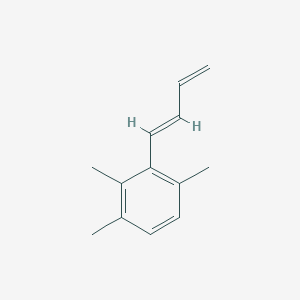
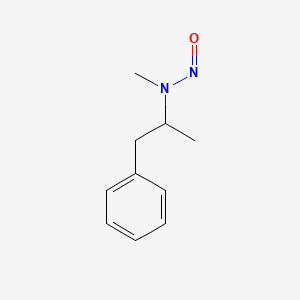
![(3R,3aR,5aS,6S,9aR,9bS)-6-butyl-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259065.png)
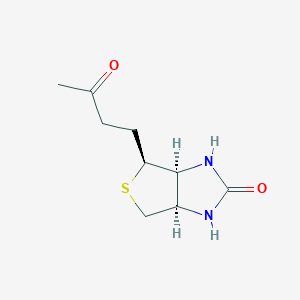
![methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate](/img/structure/B1259068.png)